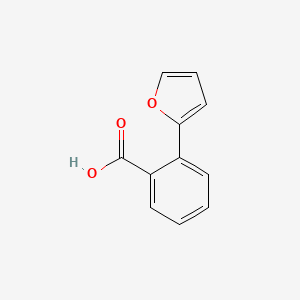

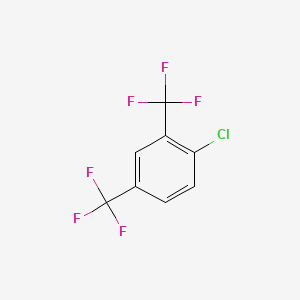

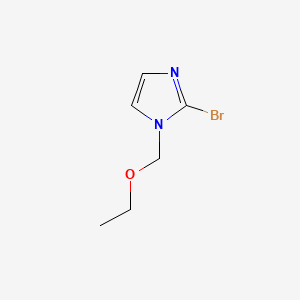

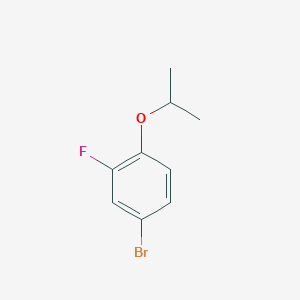

![molecular formula C14H12N2O2 B1333288 [1,1'-联苯]-4,4'-二甲酰胺 CAS No. 46902-08-3](/img/structure/B1333288.png)

[1,1'-联苯]-4,4'-二甲酰胺

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzidine was coupled with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which were then cyclized using hydrazine and phenyl hydrazine to give 4,4’-([1,1’-biphenyl]-4,4’-diylbis(hydrazin-2-yl-1-ylidene))bis pyrazole derivatives .科学研究应用

Medicinal Chemistry and Drug Synthesis

[1,1’-Biphenyl]-4,4’-dicarboxamide: derivatives are pivotal in the synthesis of a wide range of drugs due to their structural significance in pharmacologically active compounds. They serve as a core structure in the development of drugs with diverse therapeutic properties, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis treatment, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia, hypotensive, anti-cholinesterase, anti-diabetic, and antimalarial drugs .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives, including [1,1’-Biphenyl]-4,4’-dicarboxamide , are used in the production of fluorescent layers for OLEDs. These compounds contribute to the development of displays with high brightness and efficiency, which are crucial for the advancement of visual technologies .

Liquid Crystal Displays

The biphenyl nucleus is an essential component in the manufacturing of basic liquid crystals. These materials are significant intermediates in organic chemistry and are used in the construction of liquid crystal displays (LCDs), which are a staple in modern electronic devices .

Aggregation-Induced Emission (AIE)

Biphenyl compounds play a role in the phenomenon of aggregation-induced emission, where non-luminescent molecules in solutions show bright emission upon aggregate formation. This property is exploited in the development of AIE light-up molecular probes, AIE dot probes, and AIE theranostic probes for continuous monitoring of biological processes, disease diagnosis, cell tracking, vascular imaging, image-guided surgery, and therapy .

Environmental Science

In environmental science, biphenyl derivatives are used to remove electrically conductive impurities such as traces of water and HCl from materials like Aroclor 1200 series products, which are used in electrical grade applications .

Antibacterial Activity

Specific biphenyl derivatives have shown comparable inhibitory activities to ciprofloxacin against Gram-negative bacteria, indicating their potential use as antibacterial agents in medical treatments .

安全和危害

作用机制

Target of Action

Similar compounds have been found to target the programmed cell death protein 1/programmed cell death 1 ligand 1 (pd-1/pd-l1) interaction, which is a key strategy for cancer immunotherapy .

Mode of Action

It’s likely that it interacts with its targets to block or inhibit their function, similar to other pd-1/pd-l1 inhibitors . This interaction can lead to changes in the cellular environment, potentially enhancing the immune response against cancer cells.

Biochemical Pathways

Given its potential role as a pd-1/pd-l1 inhibitor, it may influence the immune checkpoint pathways . These pathways play a crucial role in regulating the immune system’s response to various cells, including cancer cells.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect .

Result of Action

If it acts as a pd-1/pd-l1 inhibitor, it could potentially enhance the immune system’s ability to recognize and destroy cancer cells .

属性

IUPAC Name |

4-(4-carbamoylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUKXLYWNIOUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379298 | |

| Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4,4'-dicarboxamide | |

CAS RN |

46902-08-3 | |

| Record name | [1,1'-biphenyl]-4,4'-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes [1,1'-Biphenyl]-4,4'-dicarboxamide and its derivatives attractive for MOF synthesis?

A1: [1,1'-Biphenyl]-4,4'-dicarboxamide and its derivatives are attractive ligands for MOF synthesis due to their:

- Multiple Coordination Sites: The molecule possesses multiple nitrogen and oxygen atoms capable of coordinating with metal ions, allowing for diverse framework architectures. For example, in one study, the derivative N,N'-bis(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide coordinated to Zn(II) ions through both its carboxylate oxygen and pyridine nitrogen atoms. []

- Structural Rigidity: The biphenyl core provides rigidity, influencing the overall structure and porosity of the resulting MOFs. []

Q2: Can you give an example of how [1,1'-Biphenyl]-4,4'-dicarboxamide derivatives influence MOF structure?

A: Absolutely. Researchers synthesized a MOF using N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide as a ligand and cadmium as the metal ion. The resulting structure was a threefold interpenetrating dia net, a specific type of network topology commonly observed in MOFs. [] This demonstrates how the ligand's structure directly influences the final framework architecture.

Q3: How does the presence of [1,1'-Biphenyl]-4,4'-dicarboxamide impact the properties of MOFs?

A3: The incorporation of [1,1'-Biphenyl]-4,4'-dicarboxamide or its derivatives can significantly impact MOF properties:

- Porosity and Gas Adsorption: The rigid structure of the ligand contributes to the formation of porous frameworks. For instance, a MOF synthesized with N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide exhibited a significant potential porosity, reaching 66.6%. [] This porosity is crucial for applications such as gas storage and separation.

- Luminescence: Some MOFs containing [1,1'-Biphenyl]-4,4'-dicarboxamide derivatives exhibit luminescence properties, making them potentially useful in sensing applications. [, ]

- CO2 Selectivity: The free-standing acylamide groups within these MOFs contribute to a unique affinity towards CO2, demonstrating their potential for selective CO2 capture. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。